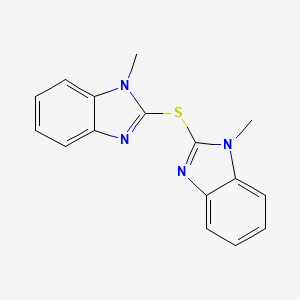

![molecular formula C19H27N7 B5553770 2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, such as etherification, hydrazonation, cyclization, and reduction, to achieve the desired structure. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole demonstrates a similar complex synthetic pathway with an overall yield of 39%, characterized by 1H NMR and ESI-MS/MS techniques (Zhang et al., 2019). Such synthetic routes are crucial for constructing the intricate molecular architecture of compounds like "2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine".

Molecular Structure Analysis

The molecular structure of compounds containing similar functional groups has been studied using Density Functional Theory (DFT) calculations to understand the stability of various tautomers. For example, the study of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate reveals insights into the tautomeric stability, which is essential for comprehending the molecular structure of complex molecules (Zhang et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such molecules involves interactions and transformations that can lead to the formation of new compounds. For instance, the switchable synthesis of pyrroles and pyrazines from 1,2,3-triazoles and isoxazoles underlines the versatility of heterocyclic compounds in undergoing various chemical reactions to form different cyclic structures, showcasing the potential chemical diversity of "2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine" (Rostovskii et al., 2017).

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications of Pyrazine Derivatives

Pyrazine, a key component in the chemical structure , has been identified as a crucial scaffold in various clinically used drugs. The presence of the pyrazine ring enhances biological activities when combined with other structures like pyrrole, pyrazole, imidazole, and triazole, among others. This indicates the importance of pyrazine derivatives in drug design and their wide range of therapeutic applications (Miniyar et al., 2013).

Role in Adenosine Receptor Antagonism

Compounds like the one , particularly those with a piperazine derivative of triazolotriazine and triazolopyrimidines, show significant affinity and selectivity for the adenosine A2A receptor. This is crucial in treating conditions like Parkinson's disease. The structure-activity relationship of these compounds highlights the potential in therapeutic applications, especially in neurodegenerative diseases (Peng et al., 2004).

Cardiovascular Agent Development

The triazolopyrimidine structure, when fused with heterocyclic systems like pyrrole and pyridine, shows promising results in coronary vasodilating and antihypertensive activities. This suggests the potential of such compounds in developing cardiovascular agents (Sato et al., 1980).

Cyclin-Dependent Kinase Inhibition

Compounds combining pyrazine and pyridine have been identified as potent cyclin-dependent kinase (CDK) inhibitors. This is significant in cancer therapy, as CDKs are crucial in cell cycle regulation. The molecular docking studies and the antiproliferative activity on tumor cell lines further underscore their potential in cancer treatment (Kuo et al., 2005).

Antimicrobial Applications

Novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines synthesized via iodine(III)-mediated oxidative approach have demonstrated potent antimicrobial properties. This suggests their application in addressing bacterial infections (Prakash et al., 2011).

Antihypertensive Properties

The synthesis of compounds like 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating structures similar to the queried compound, has shown significant antihypertensive activity. This underscores the potential of such compounds in treating hypertension (Evans et al., 1983).

Novel Pyrrolidine Alkaloids

Research on Anacyclus pyrethrum has led to the discovery of new piperidine derivatives with diverse skeletons, indicating the potential of such compounds in pharmacological applications (Chen et al., 2018).

Anticancer Agents

Novel pyrazolo[3,4-b]pyridine derivatives with hydrazone and azole functionalities have shown promise as anticancer agents. This is particularly significant in the development of new treatment options for various cancers (Nagender et al., 2016).

Eigenschaften

IUPAC Name |

2-[4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7/c1-2-10-24(9-1)14-18-22-23-19(26(18)16-3-4-16)15-5-11-25(12-6-15)17-13-20-7-8-21-17/h7-8,13,15-16H,1-6,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPDNLGLALJRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NN=C(N2C3CC3)C4CCN(CC4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)